Pyrocatechol sulfate

Description

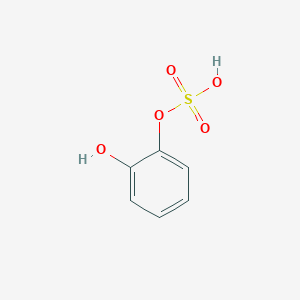

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWKJZDOCIALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964173 | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4918-96-1 | |

| Record name | Pyrocatechol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of Pyrocatechol Sulfate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) sulfate (B86663) (PCS), a phenolic metabolite, is increasingly recognized for its diverse biological activities and its potential role as a biomarker in human health and disease. This technical guide provides a comprehensive overview of the current understanding of PCS, with a focus on its metabolism, physiological effects, and involvement in pathological processes. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrocatechol sulfate, also known as catechol sulfate, is an aryl sulfate derived from pyrocatechol (catechol). It is an endogenous metabolite found in human plasma and urine.[1] The circulating levels of PCS are influenced by dietary intake, particularly from sources rich in polyphenols like berries and coffee, and are also modulated by the metabolic activity of the gut microbiota.[1] Emerging evidence suggests that PCS may have a significant role in various physiological and pathological processes, including kidney disease, cardiovascular health, and cellular signaling. This guide aims to provide an in-depth technical overview of the biological significance of this compound in humans.

Metabolism and Pharmacokinetics

The metabolic journey of this compound begins with its precursor, pyrocatechol. Pyrocatechol can be introduced to the human body through diet or as a metabolite of various xenobiotics. The gut microbiota plays a crucial role in the dehydroxylation of catechols, which are abundant in plant-based foods.[2][3] Following its absorption, pyrocatechol undergoes sulfation in the liver, a detoxification process that increases its water solubility and facilitates its excretion.

Quantitative Data

While this compound has been identified as a component of the human metabolome, comprehensive quantitative data on its plasma and urine concentrations in both healthy and diseased populations remain limited. The following table summarizes the available information on the concentrations of related uremic toxins, which can provide a contextual understanding.

| Analyte | Matrix | Population | Concentration Range | Reference |

| Indoxyl Sulfate | Serum | Chronic Kidney Disease (CKD) Stage 3-5 & Hemodialysis | Levels increase with declining renal function | [4][5] |

| p-Cresyl Sulfate | Serum | Chronic Kidney Disease (CKD) Stage 3-5 & Hemodialysis | Levels increase with declining renal function | [4][5] |

| Inorganic Sulfate | Serum | Healthy Controls (for comparison) | Mean of 381 µmol/L (by LC-MS/MS) | [6] |

| Pyrocatechol | Plasma | Healthy Volunteers (after coffee consumption) | HPLC analysis showed 124 µM pyrocatechol in 100% (v/v) roasted coffee | [7][8] |

Note: Specific concentration ranges for this compound are not yet well-established in the literature. The data for indoxyl sulfate and p-cresyl sulfate are provided as they are well-studied protein-bound uremic toxins that accumulate in CKD, a condition where this compound is also implicated.

Protein Binding

The binding of small molecules to plasma proteins, primarily human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile and biological activity. While direct studies on the protein binding affinity of this compound are scarce, the binding characteristics of other phenolic compounds and uremic toxins to HSA have been investigated. The binding affinity of phenolic compounds to HSA is influenced by the number and position of hydroxyl groups.[9] For instance, the binding of flavone (B191248) analogues to HSA is modulated by substitutions on the flavone scaffold.[10]

Biological Activities and Signaling Pathways

The biological effects of this compound are an active area of research. Much of the current understanding is extrapolated from studies on its precursor, pyrocatechol, and other related uremic toxins.

Role in Oxidative Stress and Inflammation

Pyrocatechol has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation, namely the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on pyrocatechol have demonstrated its ability to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS).[7][11][12] This inhibition is thought to occur through the suppression of IKK activity, which is a critical kinase in the NF-κB activation cascade.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Pyrocatechol has been found to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[7][11] This activation provides a potential mechanism for the protective effects of pyrocatechol against oxidative stress.

Role in Kidney Disease

Elevated levels of this compound are observed in patients with chronic kidney disease (CKD), suggesting its potential as a uremic toxin. While direct evidence of this compound-induced nephrotoxicity is limited, studies on other uremic toxins like indoxyl sulfate and p-cresyl sulfate have shown that they contribute to the progression of CKD and are associated with cardiovascular complications.[13] The accumulation of these toxins can lead to increased oxidative stress and inflammation in renal tissues.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, p38, and JNK) are known to be activated in response to cellular stress and play a role in drug-induced kidney injury.[5] Although direct studies on this compound are lacking, it is plausible that, as a uremic toxin, it could contribute to the activation of MAPK pathways in renal cells, exacerbating kidney damage.

Cardiovascular Effects

Cardiovascular disease is a major comorbidity in patients with CKD, and uremic toxins are implicated in its pathogenesis.[4][13][14] Protein-bound uremic toxins can induce endothelial dysfunction, vascular inflammation, and vascular calcification. While the specific cardiovascular effects of this compound are yet to be fully elucidated, its accumulation in CKD suggests a potential contribution to the increased cardiovascular risk observed in this patient population.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for understanding its clinical relevance. While specific, detailed protocols for this compound are not widely published, methodologies for the analysis of related phenolic compounds and uremic toxins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established and can be adapted.

General Workflow for Quantification of this compound in Human Plasma/Urine

The following diagram outlines a typical workflow for the quantitative analysis of this compound in biological fluids.

Key Methodological Considerations

-

Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile (B52724) is a common first step. For urine samples, a dilution step may be sufficient. Solid-phase extraction (SPE) can be employed for both sample types to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other components in the sample.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of the analyte. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.

-

Quantification: Stable isotope-labeled internal standards are recommended for accurate quantification to compensate for matrix effects and variations in sample processing and instrument response.

Conclusion and Future Directions

This compound is an emerging metabolite of interest with potential implications for human health, particularly in the context of kidney disease and cardiovascular health. While current research, primarily on its precursor pyrocatechol, suggests a role in modulating key cellular signaling pathways related to inflammation and oxidative stress, further investigation is needed to delineate the specific biological functions of this compound itself.

Future research should focus on:

-

Establishing accurate quantitative data for this compound in large, well-characterized human cohorts to determine its normal physiological range and its association with various disease states.

-

Investigating the protein binding characteristics of this compound to understand its bioavailability and distribution.

-

Elucidating the direct effects of this compound on cellular signaling pathways, including NF-κB, Nrf2, and MAPK, in relevant cell and animal models.

-

Exploring the therapeutic potential of modulating this compound levels or its downstream effects in the management of chronic diseases.

A deeper understanding of the biological role of this compound will be crucial for leveraging its potential as a biomarker and for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uremic Toxins: An Alarming Danger Concerning the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein-Bound Uremic Toxins: New Culprits of Cardiovascular Events in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Impact of Uremic Toxicity Induced Inflammatory Response on the Cardiovascular Burden in Chronic Kidney Disease [mdpi.com]

pyrocatechol sulfate as a metabolite of catechol

An In-depth Technical Guide to Pyrocatechol (B87986) Sulfate (B86663) as a Metabolite of Catechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is a significant phenolic compound encountered in various biological and environmental contexts.[1][2] It is found naturally in fruits and vegetables, is formed endogenously from the metabolism of catecholamine neurotransmitters like dopamine (B1211576) and adrenaline, and can be a metabolite of numerous drugs and xenobiotics such as benzene.[1][2][3] Given its widespread presence and potential for toxicity, including skin irritation and central nervous system effects, understanding its metabolic fate is crucial.

The metabolism of catechol proceeds via several pathways, including oxidation, methylation by catechol-O-methyltransferase (COMT), and conjugation reactions. One of the primary conjugation pathways is sulfation, a Phase II detoxification process that increases the water solubility of compounds, facilitating their excretion. This reaction is catalyzed by sulfotransferase (SULT) enzymes and results in the formation of pyrocatechol sulfate ((2-hydroxyphenyl) hydrogen sulfate). This guide provides a detailed examination of the formation, quantification, and physiological significance of this compound.

Biochemical Pathway of this compound Formation

The biotransformation of catechol to this compound is an enzymatic process mediated by cytosolic sulfotransferases. This reaction involves the transfer of a sulfonate group (-SO₃) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to one of the hydroxyl groups of catechol. The resulting products are this compound and 3'-phosphoadenosine-5'-phosphate (PAP).

Key Enzymes: Sulfotransferases (SULTs)

While several SULT isoforms exist, human cytosolic SULT1A3 has been identified as the primary enzyme responsible for the sulfation of catecholamines and other simple phenolic compounds. SULT1A3, sometimes referred to as the catecholamine-preferring phenol (B47542) sulfotransferase, exhibits a high affinity for dopamine and related structures, suggesting its principal role in metabolizing catechol substrates. The sulfation reaction generally leads to the inactivation of the parent compound and enhances its renal clearance. This metabolic step competes with other pathways, such as methylation by COMT, which also acts on the catechol structure.

Quantitative Data

The concentration of this compound in biological fluids is an area of active research, particularly in studies related to diet, gut microbiome activity, and kidney disease.

Plasma Concentrations of this compound

This compound is a circulating metabolite in human plasma. Its levels are influenced by dietary intake, particularly of polyphenol-rich foods like berries, and are considered a potential biomarker for whole grain and coffee consumption. In a human intervention study, plasma concentrations of catechol sulfate reached significant levels after the consumption of a mixed berry purée.

| Biological Matrix | Study Population | Condition | Concentration Range (µM) | Citation(s) |

| Human Plasma | 13 healthy volunteers | 6 hours post-ingestion of mixed berry purée | 5 - 20 | |

| Human Plasma | Patients with advanced CKD | Chronic Kidney Disease (CKD) | Elevated levels (specific values not detailed) |

Kinetic Parameters of Human SULT1A3

The enzymatic efficiency of SULT1A3 is crucial for determining the rate of this compound formation. While specific kinetic data for catechol as a substrate for SULT1A3 are not detailed in the provided search results, data for structurally similar catecholamines serve as a valuable reference. SULT1A3 generally exhibits a high affinity (low Kₘ) for these substrates.

| Substrate | Kₘ (µM) | Citation(s) |

| Dopamine | ~5 | |

| Dopamine | 6.46 ± 0.59 | |

| Epinephrine (EP) | 9.16 ± 1.81 | |

| Norepinephrine (NE) | 10.65 ± 1.14 |

Note: The Kₘ value represents the substrate concentration at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for the substrate.

Physiological and Toxicological Significance

This compound is more than an inert detoxification product; it is increasingly recognized for its roles as a biomarker and a biologically active molecule.

-

Biomarker of Diet and Gut Microbiota: Circulating levels of this compound are linked to the consumption of berries, whole grains, and coffee, making it a potential biomarker for dietary habits. Its formation from more complex polyphenols suggests a dependency on degradation by the gut microbiota.

-

Uremic Toxin and Kidney Function: In the context of chronic kidney disease (CKD), this compound is considered a uremic toxin. Uremic toxins are compounds that accumulate in the body due to impaired renal clearance and contribute to the pathophysiology of uremia. Along with other protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate, it may play a role in the progression of CKD and associated cardiovascular complications.

-

Biological Activity: Emerging research indicates that this compound and other phenolic sulfates may modulate biological functions, including brain health and the beating of cardiomyocytes. Conversely, the parent compound, catechol, has been shown to suppress inflammatory responses in certain models, indicating the complex bioactivity of this chemical family.

Experimental Protocols

Accurate measurement of this compound and the enzymatic activity responsible for its formation are essential for research in this field.

Protocol: Measurement of Sulfotransferase (SULT) Activity

This protocol describes a general radiometric assay for determining SULT activity, a widely used and highly sensitive method.

1. Materials:

-

Enzyme Source: Purified recombinant SULT1A3 or cytosolic fraction from a relevant tissue.

-

Substrate: Catechol.

-

Sulfonate Donor: [³⁵S]PAPS (3'-phosphoadenosine 5'-phosphosulfate, radiolabeled).

-

Assay Buffer: e.g., 50 mM potassium phosphate (B84403) (pH 6.5). The optimal pH can vary depending on the specific SULT enzyme.

-

Cofactors (if required): e.g., Magnesium Chloride (MgCl₂).

-

Stop Solution: To terminate the reaction (e.g., a solution containing barium hydroxide (B78521) and zinc sulfate to precipitate unreacted [³⁵S]PAPS).

-

Scintillation Fluid: For detection of radioactivity.

-

Liquid Scintillation Counter.

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MgCl₂, the SULT enzyme preparation, and the catechol substrate. Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Start the reaction by adding a known concentration of [³⁵S]PAPS. The final concentration should be optimized, but a starting point could be approximately 0.4 µM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). Ensure the reaction time is within the linear range of product formation.

-

Termination: Stop the reaction by adding the stop solution. This step is crucial to precipitate the unreacted [³⁵S]PAPS, leaving the soluble, radiolabeled this compound product in the supernatant.

-

Separation: Centrifuge the tubes to pellet the precipitated material.

-

Detection: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: The measured counts per minute (CPM) are proportional to the amount of [³⁵S]this compound formed. Calculate the specific activity, typically expressed as nmol of product formed per minute per mg of protein.

Protocol: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.

1. Sample Preparation:

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add a threefold to fourfold volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. An internal standard (e.g., a stable isotope-labeled version of this compound) should be added prior to this step for accurate quantification.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

(Optional) Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, the supernatant can be further purified using an appropriate SPE cartridge. This step helps remove interfering matrix components.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution using two solvents, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated this compound molecule [M-H]⁻.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion that is formed after fragmentation in the collision cell.

-

Precursor Ion (Q1): m/z for [C₆H₅O₅S]⁻

-

Product Ion (Q3): A characteristic fragment ion.

-

-

Calibration: A calibration curve is generated using standards of known this compound concentrations to quantify the analyte in the unknown samples.

-

Conclusion

This compound is a key metabolite of catechol, formed primarily through the action of the SULT1A3 enzyme. Once considered solely a detoxification product, it is now recognized as a significant molecule at the interface of diet, microbial metabolism, and host physiology. Its role as a biomarker for dietary intake and its implication as a uremic toxin in chronic kidney disease highlight its importance in clinical and nutritional research. The detailed experimental protocols for measuring sulfotransferase activity and for quantifying this compound via LC-MS/MS provide researchers with the necessary tools to further investigate its biological roles and clinical relevance. Continued exploration of this and other phenolic sulfates will undoubtedly deepen our understanding of xenobiotic metabolism and its impact on human health and disease.

References

Pyrocatechol Sulfate Precursors in Plant-Based Foods: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of pyrocatechol (B87986) sulfate (B86663) precursors found in plant-based foods. It is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between dietary polyphenols, gut microbiota metabolism, and human physiology. This document details the primary precursors of pyrocatechol sulfate, their dietary sources, and the metabolic pathways involved in their transformation. Furthermore, it presents comprehensive experimental protocols for the extraction and quantification of these compounds and explores their impact on key cellular signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Introduction

This compound is a phenolic metabolite detected in human circulation and urine, with its presence linked to the consumption of certain plant-based foods, particularly those rich in polyphenols. The gut microbiome plays a pivotal role in the transformation of these dietary polyphenols into smaller, more bioavailable phenolic compounds, including pyrocatechol. Once absorbed, pyrocatechol is further metabolized in the liver, primarily through sulfation, to form this compound. Emerging research suggests that this compound may modulate various biological functions, highlighting its potential significance in human health and disease. This guide aims to provide a comprehensive technical resource on the plant-based precursors of this compound, their analysis, and their biological implications.

This compound Precursors in Plant-Based Foods

The primary precursors to this compound are a class of polyphenols known as flavonoids, particularly flavonols (e.g., quercetin) and flavan-3-ols (e.g., catechins). These compounds are abundant in a wide variety of fruits, vegetables, and other plant-derived foods.

Major Precursor Classes

-

Flavonols: Quercetin is a major dietary flavonol that, upon metabolism by gut bacteria, can yield catechol. It is widely distributed in plant-based foods.

-

Flavan-3-ols: Catechins and their gallate esters, prominent in tea and various fruits, are also significant precursors to pyrocatechol.

Quantitative Data on Precursors in Plant-Based Foods

The following tables summarize the concentrations of total polyphenols, quercetin, and catechins in a selection of plant-based foods. These values can be used to estimate the potential dietary intake of this compound precursors.

Table 1: Total Polyphenol Content of Selected Plant-Based Foods [1][2][3]

| Food Item | Total Polyphenols (mg/100g fresh weight) |

| Black chokeberry | >1700 |

| Elderberries | 1191 |

| Blackcurrants | 758 |

| Blueberries (Highbush) | 560 |

| Hazelnuts | 495 |

| Pecans | 493 |

| Plums | 377 |

| Sweet Cherries | 274 |

| Blackberries | 260 |

| Artichokes | 260 |

| Strawberries | 235 |

| Red Chicory | 235 |

| Red Raspberries | 215 |

| Almonds | 187 |

| Red Onions | 168 |

| Green Chicory | 166 |

| Apples | 136 |

| Spinach | 119 |

| Broccoli | 98.9 |

| Dates | 99.3 |

| Shallots | 104.1 |

| Black beans | 59 |

| White beans | 51 |

Table 2: Quercetin Content of Selected Plant-Based Foods [4][5]

| Food Item | Quercetin (mg/100g fresh weight) |

| Onions, red | 19.93 |

| Kale | 7.71 |

| Asparagus, raw | 2.93 |

| Apples, with skin | 4.42 |

| Berries (e.g., cranberries, blueberries) | 2.85 - 14.00 |

| Broccoli | 3.21 |

| Grapes, red | 3.54 |

| Green tea (brewed) | 2.03 |

Table 3: Catechin Content of Selected Plant-Based Foods

| Food Item | Total Catechins (mg/100g fresh weight) |

| Black chocolate | 610 |

| Green tea (brewed) | 77.44 |

| Red wine | 83.96 |

| Apples | 9.0 - 13.5 |

| Grapes | 1.91 - 6.3 |

| Cherries | 10 - 25 |

| Peaches | 5.5 |

| Apricots | 10.5 |

| Strawberries | 2.0 - 5.5 |

| Blackberries | 12.5 |

| Broad beans | 189.54 |

Metabolic Pathways

The conversion of dietary polyphenols to this compound is a multi-step process involving both the gut microbiota and host metabolism.

Gut Microbiota Metabolism of Flavonoids

Dietary flavonoids, primarily in their glycosylated forms, are poorly absorbed in the small intestine. They reach the colon, where the gut microbiota hydrolyze the glycosidic bonds and further metabolize the aglycones. The C-ring of the flavonoid structure is cleaved, leading to the formation of various phenolic acids and simpler phenols, including catechol.

Host Metabolism

Following its formation by the gut microbiota, pyrocatechol is absorbed from the colon into the bloodstream. It then undergoes phase II metabolism, primarily in the liver, where it is conjugated with a sulfate group by sulfotransferase enzymes to form this compound. This sulfated metabolite is then excreted in the urine.

Experimental Protocols

This section outlines the methodologies for the extraction of polyphenol precursors from plant-based foods and the subsequent quantification of this compound in biological matrices.

Extraction of Polyphenols from Plant-Based Foods

Objective: To extract polyphenols from a solid plant matrix for subsequent analysis.

Materials:

-

Plant sample (fresh, frozen, or freeze-dried)

-

Methanol (B129727), ethanol, acetone (B3395972) (analytical grade)

-

Water (deionized or distilled)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Sample Preparation: Homogenize the plant material to a fine powder or puree. For fresh samples, a solvent-to-sample ratio of 10:1 (v/w) is recommended. Freeze-dried samples can use a higher ratio.

-

Solvent Extraction:

-

For a broad range of polyphenols, a mixture of methanol/water (e.g., 80:20, v/v) or ethanol/water is effective.

-

For less polar flavonoids, ethyl acetate (B1210297) can be used.

-

Extraction can be performed at room temperature with agitation for several hours or using accelerated methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

-

-

Filtration and Concentration:

-

Centrifuge the mixture to pellet solid debris and collect the supernatant.

-

Filter the supernatant to remove any remaining particulate matter.

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

-

Purification (Optional):

-

For cleaner samples, the concentrated extract can be further purified using solid-phase extraction (SPE). Condition a C18 cartridge with methanol and then water. Load the aqueous extract, wash with water to remove polar impurities, and then elute the polyphenols with methanol or ethanol.

-

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in biological samples such as urine or plasma.

Materials:

-

Urine or plasma sample

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation (Protein Precipitation for Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Sample Preparation (Dilution for Urine):

-

Thaw urine samples and centrifuge to remove any sediment.

-

Dilute the urine sample (e.g., 1:10) with water containing the internal standard.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate the analyte from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 189, and a characteristic product ion is m/z 109 (loss of SO3).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways Modulated by this compound Precursors

Dietary polyphenols and their metabolites, including pyrocatechol, can influence various cellular signaling pathways. Two key pathways that are often implicated are the Aryl hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds. Many dietary polyphenols and their metabolites can act as ligands for AhR. Activation of AhR leads to the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of various compounds. This pathway is a key mechanism by which the body responds to dietary chemical exposure.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Chronic inflammation is a hallmark of many diseases, and dietary polyphenols are known for their anti-inflammatory properties. Some studies suggest that catechol-containing compounds can suppress the activation of NF-κB. They may achieve this by scavenging reactive oxygen species (ROS), which are known activators of the NF-κB pathway. By inhibiting the translocation of the NF-κB p65 subunit to the nucleus, these compounds can downregulate the expression of pro-inflammatory genes.

Conclusion

This technical guide has provided a comprehensive overview of this compound precursors in plant-based foods, from their dietary sources to their metabolic fate and potential biological activities. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the fields of nutrition, toxicology, and drug development. A deeper understanding of the interplay between dietary polyphenols, the gut microbiome, and host signaling pathways is essential for elucidating the mechanisms by which plant-based diets influence human health and for the development of novel therapeutic strategies. Further research is warranted to establish a more precise quantitative link between the intake of specific plant foods and circulating levels of this compound and to fully characterize its physiological and pathological roles.

References

- 1. Polyphenols Food List: Seasonings, Berries, and More [healthline.com]

- 2. Antioxidants: the 12 most polyphenol-rich foods [supersmart.com]

- 3. zoe.com [zoe.com]

- 4. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Pyrocatechol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) sulfate (B86663) is a significant metabolite derived from the microbial breakdown of dietary polyphenols. Its formation and circulation in the human body have garnered increasing interest due to its potential role as a biomarker for dietary intake and its possible physiological effects. This technical guide provides a comprehensive overview of the metabolic pathway of pyrocatechol sulfate, from its origins in the gut microbiome to its enzymatic synthesis and subsequent fate. Detailed experimental protocols, quantitative data, and visual representations of the key processes are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyrocatechol, also known as catechol, is a simple phenolic compound that is not typically ingested directly in significant amounts. Instead, it is primarily produced by the gut microbiota through the metabolism of complex dietary polyphenols found in fruits, vegetables, and whole grains.[1][2][3] Once formed, pyrocatechol is absorbed into the bloodstream and undergoes phase II metabolism, predominantly through sulfation, to form this compound.[4][5] This sulfated conjugate is then found circulating in human plasma and is eventually excreted in the urine. The presence and concentration of this compound are increasingly being utilized as biomarkers for the intake of polyphenol-rich foods such as berries and whole grains. Understanding the intricacies of this metabolic pathway is crucial for interpreting biomarker data and for elucidating the potential systemic effects of gut-derived metabolites.

The Metabolic Pathway of this compound

The journey of this compound begins with the ingestion of dietary polyphenols and involves a multi-step process orchestrated by both the gut microbiome and human enzymes.

Generation of Pyrocatechol by the Gut Microbiota

The human gut is home to a complex ecosystem of microorganisms that possess a vast array of enzymes capable of breaking down complex molecules that are indigestible by human enzymes. Dietary polyphenols, such as flavonoids and phenolic acids, are extensively metabolized by the gut microbiota in the colon. Through a series of enzymatic reactions including hydrolysis, C-ring fission, and dehydroxylation, these complex polyphenols are converted into simpler phenolic compounds, with pyrocatechol being a key intermediate.

A visual representation of the generation of pyrocatechol from dietary polyphenols by the gut microbiota is provided below.

Sulfation of Pyrocatechol to this compound

Following its absorption from the gut, pyrocatechol enters the circulation and is transported to various tissues, primarily the liver, where it undergoes phase II detoxification reactions. The principal metabolic transformation of pyrocatechol is sulfation, a process catalyzed by a family of enzymes known as sulfotransferases (SULTs).

This reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of pyrocatechol, resulting in the formation of this compound. Cytosolic SULTs, particularly SULT1A1 and SULT1A3, are the primary enzymes implicated in the sulfation of phenolic compounds and catecholamines, and are therefore the most likely catalysts for pyrocatechol sulfation in humans.

The enzymatic sulfation of pyrocatechol is depicted in the following diagram.

Excretion and Potential Hydrolysis of this compound

This compound is a water-soluble compound that is readily excreted from the body, primarily via the urine. Its presence in urine makes it a reliable biomarker for assessing the intake of dietary polyphenols.

While the primary fate of this compound is excretion, it is also possible for it to undergo hydrolysis back to pyrocatechol. This reverse reaction is catalyzed by enzymes called arylsulfatases. Human arylsulfatase A, a lysosomal enzyme, is known to hydrolyze sulfate esters and could potentially act on this compound, although the specific kinetics of this reaction are not well-characterized. This potential for hydrolysis could have implications for the local concentration and biological activity of pyrocatechol in tissues.

The final steps in the metabolic pathway of this compound are illustrated below.

Quantitative Data

The following tables summarize the available quantitative data related to the metabolic pathway of this compound.

Table 1: Kinetic Parameters for Sulfation of Phenolic Substrates by Human SULTs

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| SULT1A3 | Dopamine | 10.5 | - | |

| SULT1A1 | 4-Nitrophenol | 2.67 ± 0.12 | 21.76 ± 0.83 | |

| SULT1A1 | Acetaminophen | 394.20 ± 17.82 | 21.58 ± 0.29 |

Note: Specific kinetic data for pyrocatechol with human SULT1A1 and SULT1A3 are limited in the reviewed literature. The data presented are for structurally related phenolic compounds to provide context.

Table 2: Plasma Concentrations of this compound in Humans After Dietary Intervention

| Intervention | Time Point | Mean Concentration (µM) | Peak Concentration (µM) | Reference |

| Mixed Berry Purée (500g) | 6 hours | 5 - 20 | up to 20 |

Table 3: Urinary Excretion of Pyrocatechol in Humans

| Population | Condition | Mean Excretion (µmol/24h) | Reference |

| Adults (EPIC Cohort) | General Population | - |

Note: While this compound is a known urinary metabolite, specific quantitative excretion data for the sulfate conjugate were not consistently reported in the reviewed literature. The provided reference reports on various urinary polyphenols.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.

Expression and Purification of Recombinant Human SULT1A1 and SULT1A3

Objective: To produce purified recombinant human SULT1A1 and SULT1A3 for use in in vitro sulfation assays.

Methodology:

-

Gene Synthesis and Cloning: The cDNAs encoding human SULT1A1 and SULT1A3 are synthesized and cloned into a suitable bacterial expression vector, such as pGEX-2TK, which allows for the expression of the protein as a glutathione (B108866) S-transferase (GST) fusion protein.

-

Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using a French press or sonication to release the cellular contents.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the GST-fusion protein is applied to a glutathione-Sepharose affinity column. The column is washed to remove unbound proteins.

-

Thrombin Cleavage: The SULT enzyme is cleaved from the GST tag by incubating the resin with thrombin.

-

Purification: The purified SULT enzyme is eluted from the column. The purity of the enzyme is assessed by SDS-PAGE.

Sulfotransferase Activity Assay for Pyrocatechol

Objective: To measure the enzymatic activity of SULTs towards pyrocatechol.

Methodology:

-

Reaction Mixture: The standard assay mixture contains a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4), the purified recombinant SULT enzyme (e.g., SULT1A1 or SULT1A3), pyrocatechol at various concentrations, and the sulfate donor, [35S]PAPS.

-

Incubation: The reaction is initiated by the addition of [35S]PAPS and incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a mixture of barium hydroxide (B78521) and zinc sulfate) or by heat inactivation.

-

Separation of Product: The radiolabeled this compound is separated from the unreacted [35S]PAPS. This can be achieved by various methods, including thin-layer chromatography (TLC) or a precipitation assay where unreacted [35S]PAPS is precipitated with barium salts.

-

Quantification: The amount of [35S]this compound formed is quantified by liquid scintillation counting.

-

Kinetic Analysis: By varying the concentration of pyrocatechol, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

The workflow for a sulfotransferase activity assay is outlined in the diagram below.

Quantification of Pyrocatechol and this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentrations of pyrocatechol and this compound in human plasma and urine.

Methodology:

-

Sample Preparation:

-

Plasma: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., a stable isotope-labeled version of the analyte) is added for accurate quantification. The sample is centrifuged, and the supernatant is collected.

-

Urine: Urine samples are typically diluted with water or a suitable buffer and an internal standard is added. Enzymatic hydrolysis with β-glucuronidase/sulfatase can be performed to measure the total amount of pyrocatechol (free and conjugated).

-

-

Liquid Chromatography (LC) Separation: The prepared sample is injected into an HPLC or UPLC system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for pyrocatechol and this compound are monitored.

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

Conclusion

The metabolic pathway of this compound is a fascinating example of the interplay between the gut microbiota and host metabolism. Originating from the microbial degradation of dietary polyphenols, pyrocatechol is efficiently converted to its sulfate conjugate by cytosolic sulfotransferases, primarily SULT1A1 and SULT1A3. The resulting this compound is a prominent metabolite in human plasma and a valuable urinary biomarker of polyphenol-rich food consumption. This technical guide has provided a detailed overview of this pathway, including the key enzymatic steps, quantitative data, and essential experimental protocols. Further research, particularly in elucidating the specific kinetic parameters of pyrocatechol sulfation and the potential for in vivo hydrolysis of this compound, will undoubtedly provide deeper insights into the physiological significance of this important gut-derived metabolite.

References

- 1. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Comprehensive kinetic and substrate specificity analysis of an arylsulfatase from Helix pomatia using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

The Nexus of Coffee Consumption and Pyrocatechol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol (B87986) sulfate (B86663), a phenolic metabolite circulating in human plasma, has emerged as a significant biomarker linked to habitual coffee consumption. This technical guide provides an in-depth exploration of the intricate relationship between coffee intake and pyrocatechol sulfate levels, its metabolic journey from coffee bean to bloodstream, and its potential physiological implications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this coffee-derived xenobiotic. This compound is recognized as a potential urinary biomarker for not only coffee consumption but also for kidney function, dialytic clearance, and whole grain intake[1].

Metabolic Pathway: From Bean to Bioactive Compound

The journey of this compound begins with the roasting of coffee beans. This process triggers the thermal degradation of chlorogenic acid, a major polyphenol in green coffee beans, leading to the formation of pyrocatechol (also known as catechol)[2].

Following the consumption of coffee, these compounds journey through the gastrointestinal tract. While some absorption of chlorogenic acid and its derivatives occurs in the small intestine, a significant portion reaches the colon. Here, the gut microbiota plays a pivotal role in metabolizing these complex polyphenols into simpler phenolic compounds, including pyrocatechol[3]. Studies have shown a strong correlation between coffee intake and the composition of the gut microbiome, with an increased abundance of certain bacteria like Lawsonibacter asaccharolyticus in coffee drinkers[4][5].

Once absorbed into the bloodstream, pyrocatechol undergoes Phase II metabolism, primarily in the liver[6][7]. This detoxification process involves conjugation reactions, including sulfation, catalyzed by sulfotransferase (SULT) enzymes[8][9]. The addition of a sulfate group to pyrocatechol forms the more water-soluble this compound, facilitating its excretion via the kidneys. The two main isomers found in human plasma are O-methylcatechol sulfate and 3-methyl catechol sulfate[10][11].

References

- 1. researchgate.net [researchgate.net]

- 2. A Metabolomic Study of Biomarkers of Habitual Coffee Intake in Four European Countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endogenous Production of Pyrocatechol Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the metabolic origins, analytical methodologies, and biological significance of pyrocatechol (B87986) sulfate (B86663), a key uremic toxin and potential biomarker.

Introduction

Pyrocatechol sulfate, also known as catechol sulfate, is a phenolic metabolite increasingly recognized for its role in human pathophysiology, particularly in the context of chronic kidney disease (CKD). As a prominent uremic toxin, it accumulates in the body when renal function declines. This technical guide provides a comprehensive overview of the endogenous production of this compound, detailing its metabolic pathways, the enzymes involved, and its physiological and pathological implications. This document is intended for researchers, scientists, and drug development professionals investigating uremic toxicity, metabolic pathways, and biomarker discovery.

Endogenous Production and Metabolic Pathways

Pyrocatechol, the precursor to this compound, originates from a variety of endogenous and exogenous sources. The subsequent sulfation of pyrocatechol is a critical step in its metabolism and detoxification.

Sources of Pyrocatechol:

-

Dietary Polyphenols: A major source of pyrocatechol is the microbial metabolism of dietary polyphenols in the gut.[1] Plant-based foods such as fruits, vegetables, and whole grains are rich in complex polyphenols that are transformed by the gut microbiota into simpler phenolic compounds, including pyrocatechol.[2]

-

Endogenous Metabolism: Pyrocatechol is an endogenous metabolite formed during the breakdown of catecholamines, such as dopamine, adrenaline, and noradrenaline.[3] It is also a metabolite of certain drugs, including L-DOPA and aspirin.

-

Environmental Exposure: Exposure to environmental pollutants like benzene (B151609) can also lead to the formation of pyrocatechol in the body.[4]

The Sulfation Pathway:

The primary pathway for the metabolism of pyrocatechol is sulfation, a phase II detoxification reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). This enzymatic process increases the water solubility of pyrocatechol, facilitating its excretion in urine.

The sulfation of pyrocatechol involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of pyrocatechol, forming this compound.[5]

Key Sulfotransferase Isoforms:

Several human SULT isoforms are capable of sulfonating phenolic compounds. The primary enzymes involved in pyrocatechol sulfation are believed to be:

-

SULT1A1: This is the major phenol-sulfating enzyme in the human liver and is known to have a broad substrate specificity.

-

SULT1A3: This isoform is highly expressed in the small intestine and is particularly efficient at sulfonating catecholamines. Given that pyrocatechol is a catechol, SULT1A3 is a likely contributor to its metabolism, especially following dietary intake.

The tissue-specific expression of these enzymes suggests that the liver and small intestine are the primary sites for the conversion of pyrocatechol to this compound.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for understanding its physiological and pathological roles. While comprehensive data on normal physiological ranges are still emerging, existing studies provide valuable insights.

| Biological Fluid | Condition | Concentration Range | Citation(s) |

| Plasma | Healthy (post-berry consumption) | 5 - 20 µM | |

| Plasma | Chronic Kidney Disease (CKD) | Levels increase with CKD progression (qualitative) | |

| Plasma | Hemodialysis Patients | Elevated compared to healthy controls (qualitative) | |

| Urine | Healthy | Detected, but specific quantitative range not established |

Note: Quantitative data for this compound in different stages of CKD are not yet well-defined in the literature, though it is established as a uremic toxin that accumulates with declining renal function.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for research and clinical applications. The following sections outline the methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV Method for Pyrocatechol Analysis (Precursor)

While a specific validated HPLC-UV method for this compound was not found in the reviewed literature, a method for its precursor, pyrocatechol, can be adapted. For the analysis of the sulfated form, enzymatic or chemical hydrolysis to pyrocatechol would be necessary prior to analysis.

Sample Preparation (Hydrolysis and Extraction):

-

To 1 mL of plasma or urine, add a known amount of internal standard.

-

Perform enzymatic hydrolysis using sulfatase to cleave the sulfate group, converting this compound to pyrocatechol.

-

Deproteinize the sample by adding an equal volume of ice-cold acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions (Adapted from Pyrocatechol Method):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for pyrocatechol (e.g., 275 nm).

-

Quantification: Based on a calibration curve prepared with pyrocatechol standards.

LC-MS/MS Method for this compound Analysis

LC-MS/MS offers high sensitivity and specificity for the direct quantification of this compound.

Sample Preparation:

-

Spiking: Add an internal standard (e.g., a stable isotope-labeled this compound) to the plasma or urine sample.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. For urine, dilution may be sufficient.

-

Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) to pellet proteins.

-

Extraction: Transfer the supernatant to a clean tube. For cleaner samples, solid-phase extraction (SPE) can be employed.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for sulfated compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. A common fragmentation for aryl sulfates is the loss of the SO3 group (80 Da).

-

Signaling Pathways and Biological Activity

While research on the specific signaling pathways modulated by this compound is ongoing, studies on its precursor, pyrocatechol, provide valuable insights into its potential biological effects. It is important to note that the biological activity of this compound may differ from that of pyrocatechol.

Potential Signaling Pathways:

-

NF-κB Signaling Pathway: Pyrocatechol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This suggests that pyrocatechol and potentially its sulfated metabolite could have anti-inflammatory properties.

-

MAPK Signaling Pathway: Pyrocatechol has been observed to prevent the activation of the JNK/P38 Mitogen-Activated Protein Kinase (MAPK) pathway induced by reactive oxygen species (ROS). The MAPK pathways are involved in cellular stress responses, proliferation, and apoptosis.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that is activated by a wide range of small molecules, including dietary and microbial metabolites. Given that pyrocatechol is a gut microbiota-derived metabolite, it is plausible that it or its sulfated form could interact with the AhR, thereby influencing immune responses and xenobiotic metabolism.

Biological Significance:

-

Uremic Toxin: In patients with CKD, the accumulation of this compound contributes to the overall uremic toxicity, which is associated with a range of systemic complications, including cardiovascular disease.

-

Biomarker: this compound is being investigated as a potential biomarker for:

-

Kidney Function: Elevated levels are indicative of impaired renal clearance.

-

Dietary Intake: Its presence in urine and plasma can reflect the consumption of whole grains and berries.

-

Gut Microbiota Activity: As a product of microbial metabolism, its levels may provide insights into the composition and function of the gut microbiome.

-

Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Citation |

| SULT1A1 | 4-Nitrophenol | 0.31 - 2.67 | 0.885 - 21.76 | |

| SULT1A3 | Dopamine | (Included in a dataset of 95 catechols, but specific value not provided) | - |

Note: The provided kinetic data is for other phenolic substrates and serves as a reference. Further research is needed to determine the specific kinetic parameters for pyrocatechol with human SULT isoforms.

Conclusion and Future Directions

This compound is an important endogenously produced metabolite with significant implications for human health, particularly in the context of chronic kidney disease. Its origins from dietary, microbial, and endogenous sources, followed by sulfation primarily in the liver and gut, highlight the complex interplay between diet, microbiome, and host metabolism.

While progress has been made in understanding its formation and accumulation, several areas warrant further investigation:

-

Establishment of normal physiological ranges for this compound in plasma and urine.

-

Elucidation of its precise role in uremic toxicity and its contribution to the pathophysiology of CKD-associated complications.

-

Investigation into the specific signaling pathways directly modulated by this compound.

-

Determination of the kinetic parameters of human SULT isoforms for pyrocatechol to better predict its metabolism and potential for drug interactions.

A deeper understanding of the endogenous production and biological activity of this compound will be instrumental in the development of novel diagnostic biomarkers and therapeutic strategies for managing chronic kidney disease and other related metabolic disorders.

References

- 1. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CoMFA modeling of enzyme kinetics: K(m) values for sulfation of diverse phenolic substrates by human catecholamine sulfotransferase SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pyrocatechol Sulfate in Urine: An In-depth Technical Guide for Researchers

An Essential Biomarker at the Crossroads of Gut Health, Diet, and Renal Function

Pyrocatechol (B87986) sulfate (B86663), a phenolic metabolite found in human urine, is emerging as a significant biomarker, offering insights into the intricate interplay between gut microbiota, dietary intake, and kidney function. Its urinary concentration serves as a potential indicator for a range of physiological and pathological states, making it a molecule of considerable interest to researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of pyrocatechol sulfate, detailing its analytical methodologies, clinical correlations, and the signaling pathways it may influence.

Quantitative Data Summary

The concentration of this compound in urine can fluctuate based on diet, gut microbiome composition, and renal clearance. While extensive population-based reference ranges are still under establishment, preliminary findings suggest baseline levels in healthy individuals and altered concentrations in disease states, particularly in chronic kidney disease (CKD).

| Population Group | Analyte | Matrix | Concentration/Excretion Rate | Citation |

| Healthy Adults | This compound | Urine | Currently, specific quantitative reference ranges for this compound in the urine of healthy adults are not well-established in the literature. However, it is detectable as a normal constituent of the human urine metabolome. | |

| Chronic Kidney Disease Patients | This compound | Urine | Levels of this compound are generally elevated in patients with CKD, and these levels tend to increase with the progression of the disease. Specific concentrations vary depending on the stage of CKD and individual patient factors.[1] | [1] |

Table 1: Urinary this compound Concentrations

Experimental Protocols

Accurate quantification of this compound in urine is paramount for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation for LC-MS/MS Analysis

A robust sample preparation protocol is critical to remove interfering substances from the urine matrix and to ensure accurate quantification.

Objective: To extract this compound from a urine matrix for subsequent LC-MS/MS analysis.

Materials:

-

Urine sample

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., deuterated this compound)

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 30 seconds to ensure homogeneity. Centrifuge at 14,000 x g for 10 minutes to pellet cellular debris and other particulates.[2]

-

Protein Precipitation: Transfer 100 µL of the supernatant to a clean centrifuge tube. Add 400 µL of ice-cold methanol containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.

-

Incubation and Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully collect the supernatant, avoiding the protein pellet, and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

This section outlines a typical Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of sulfated compounds.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

This compound Precursor Ion (m/z): ~189.0

-

This compound Product Ions (m/z): ~109.0, 80.0 (SO3 fragment)

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Signaling Pathways and Biological Relevance

The biological activity of this compound is an area of active investigation. Much of the current understanding is extrapolated from studies on its precursor, pyrocatechol, which has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on pyrocatechol suggest it can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[3][4] This inhibition is thought to occur through the prevention of the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response. Pyrocatechol has been shown to activate Nrf2, leading to the expression of antioxidant enzymes that protect cells from oxidative damage. This activation is thought to involve the dissociation of Nrf2 from its inhibitor, Keap1.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell stress responses, and apoptosis. While direct evidence for this compound is limited, its precursor, pyrocatechol, has been shown to inhibit the activation of JNK and p38 MAPK pathways, which are often activated by cellular stress.

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune regulation. Some phenolic compounds derived from the gut microbiota can act as ligands for AhR. While it is plausible that this compound could interact with AhR, further research is needed to confirm this and to elucidate the functional consequences of such an interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in urine as a biomarker.

Conclusion and Future Directions

This compound is a promising urinary biomarker that reflects the complex interplay between the host, diet, and gut microbiota. Its association with kidney function, inflammation, and oxidative stress pathways highlights its potential utility in clinical research and drug development. Future research should focus on establishing standardized reference ranges in diverse populations, further elucidating its direct molecular mechanisms of action, and exploring its full potential as a diagnostic and prognostic marker in various disease contexts. The methodologies and information presented in this guide provide a solid foundation for researchers to advance our understanding of this important metabolite.

References

- 1. p-Cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 3. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Pyrocatechol Sulfate with Human Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) sulfate (B86663), a phenolic metabolite originating from dietary sources and shaped by the gut microbiota, has emerged as a significant uremic toxin. Its accumulation in chronic kidney disease (CKD) is linked to a spectrum of cellular dysfunctions, contributing to the multifaceted pathophysiology of the disease. This technical guide provides an in-depth exploration of the interactions between pyrocatechol sulfate and human cells. We delve into its transport mechanisms, cellular and molecular effects—including cytotoxicity, inflammation, and oxidative stress—and the signaling pathways it modulates. This document synthesizes current quantitative data, details relevant experimental protocols, and presents visual representations of the key biological processes to serve as a comprehensive resource for researchers in nephrology, toxicology, and drug development.

Introduction

This compound is a metabolite that garners attention due to its increased circulating levels in individuals with compromised kidney function. While its precursor, pyrocatechol, is found in various foods and is a product of endogenous metabolism, the sulfated form is a key player in the complex milieu of uremic toxins. Understanding the precise mechanisms by which this compound interacts with human cells is crucial for developing therapeutic strategies to mitigate its toxic effects.

Physicochemical Properties and Plasma Concentrations

This compound, with the chemical formula C₆H₆O₅S, is a water-soluble organic anion. In healthy individuals, its plasma concentration is negligible. However, in patients with chronic kidney disease, particularly those on hemodialysis, its levels are significantly elevated.

| Parameter | Value | Reference |

| Molecular Weight | 190.17 g/mol | [1] |

| Normal Plasma Concentration | Not typically detected | |

| Uremic Plasma Concentration (Hemodialysis Patients) | ~3-fold higher than normal controls | [2] |

Table 1: Physicochemical Properties and Plasma Concentrations of this compound. This table summarizes the basic chemical information and the disparity in plasma concentrations between healthy and uremic individuals.

Cellular Uptake and Transport

The entry of this compound into human cells is not a passive process. It is actively transported by specific solute carrier proteins, primarily the Organic Anion Transporters 1 (OAT1) and 3 (OAT3). These transporters are predominantly expressed on the basolateral membrane of renal proximal tubule cells, playing a critical role in the secretion of various endogenous and exogenous compounds.[3][4] The interaction with these transporters is a key determinant of the intracellular concentration of this compound and, consequently, its cellular effects.

Experimental Protocol: OAT1-Mediated Uptake Assay

This protocol describes a method to quantify the uptake of a substrate by OAT1 expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.